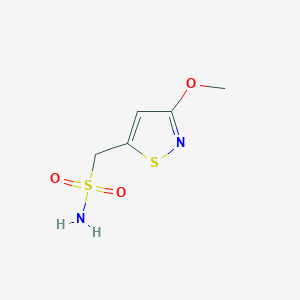
(3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1934806-57-1 . It has a molecular weight of 208.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code of “this compound” is 1S/C5H8N2O3S2/c1-10-5-2-4(11-7-5)3-12(6,8)9/h2H,3H2,1H3,(H2,6,8,9) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 208.26 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Derivative Formation
- Research has developed methods for the synthesis of related compounds like (indol-3-yl)methanesulfonamide, exploring the reactivity of the indole nucleus and using intermediates such as indoline or indoxyl compounds (Korolev et al., 2003).
- Another study focused on the condensation of 3,4-diaryl-2-imino-4-thiazolines with methanesulfonyl chloride to create methanesulfonamide derivatives with potential anticancer and anti-inflammatory properties (Sondhi et al., 2009).
Photodynamic Therapy Applications
- A study synthesized new derivatives of benzenesulfonamide, including (3-Methoxy-1,2-thiazol-5-yl)methanesulfonamide, for use in photodynamic therapy. These compounds show potential as Type II photosensitizers for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Molecular Docking and Quantum Chemical Studies
- Quantum chemical calculations and molecular docking studies have been conducted on similar compounds to understand their molecular structure and potential biological effects. This research aids in predicting the reactivity and interaction of such compounds in various biological processes (Viji et al., 2020).
Chemical Reactions and Functionalization
- Research on bis(pyrazol-1-yl)methanes functionalized by 2-hydroxyphenyl and 2-methoxyphenyl groups provides insights into chemical reactions and potential applications in the synthesis of complex organic compounds. Such studies contribute to the understanding of the reactivity and functionalization possibilities of related compounds (Ding et al., 2011).
Herbicidal Activity
- A compound related to this compound demonstrated significant pre-emergence herbicidal activity under certain conditions, showcasing the potential use of these compounds in agricultural applications (Nakatani et al., 2016).
Eigenschaften
IUPAC Name |
(3-methoxy-1,2-thiazol-5-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S2/c1-10-5-2-4(11-7-5)3-12(6,8)9/h2H,3H2,1H3,(H2,6,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSANNKHARHICIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

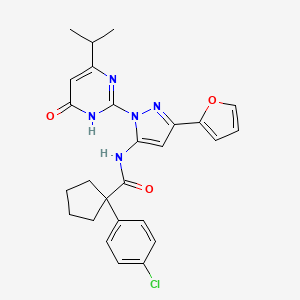

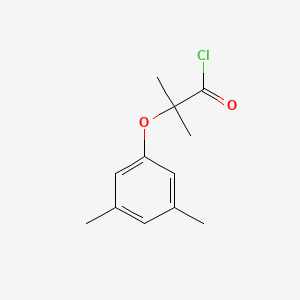
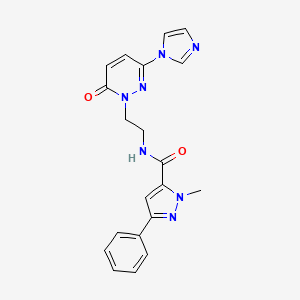
![5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2469866.png)

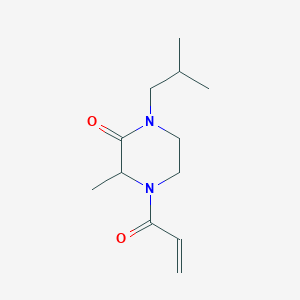
![N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2469872.png)
![2-(4-Ethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2469874.png)
![5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469875.png)
![2-Oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B2469876.png)
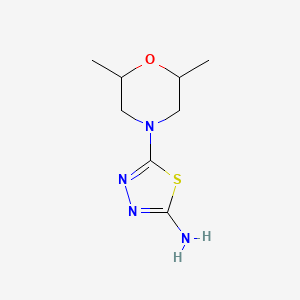
![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2469880.png)
![N-[2-(3,4-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2469882.png)